Methyl 2-fluoro-3-iodobenzoate
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Overview
Description
Methyl 2-fluoro-3-iodobenzoate: is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-3-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major Products:
Substitution: Formation of 2-fluoro-3-azidobenzoate, 2-fluoro-3-cyanobenzoate, etc.
Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.
Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-3-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-iodobenzoate depends on its specific application. In chemical reactions, the fluorine and iodine atoms can participate in various interactions, influencing the reactivity and selectivity of the compound . The ester group can undergo hydrolysis, reduction, or oxidation, leading to different products depending on the reaction conditions.
Comparison with Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 3-iodobenzoate
- Methyl 2-chloro-3-iodobenzoate
Comparison: Methyl 2-fluoro-3-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom increases the electron-withdrawing effect, while the iodine atom provides a site for nucleophilic substitution.
Properties
IUPAC Name |
methyl 2-fluoro-3-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWOUEDGSUJEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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